
Independent Validation of TPST-1120 Data: A
Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A 1120
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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of TPST-1120, a first-in-class oral antagonist of peroxisome proliferator-

activated receptor alpha (PPARα), against current first-line treatments for unresectable or

metastatic hepatocellular carcinoma (HCC).[1][2] This analysis is based on publicly available

clinical trial data and aims to facilitate an independent assessment of TPST-1120's

performance and potential.

Executive Summary
TPST-1120 is an investigational small molecule that targets cancer cell metabolism and

modulates the tumor microenvironment.[3] Clinical trial data, primarily from a global

randomized Phase 1b/2 study (part of Roche's Morpheus program), suggests that TPST-1120

in combination with the standard-of-care, atezolizumab and bevacizumab, demonstrates a

promising improvement in clinical outcomes for patients with advanced HCC compared to the

standard-of-care alone. This guide presents a side-by-side comparison of efficacy and safety

data from key clinical trials of TPST-1120 and its alternatives, detailed experimental protocols,

and a visualization of its mechanism of action.

Data Presentation: Quantitative Comparison of
First-Line HCC Therapies
The following tables summarize key efficacy and safety data from clinical trials of TPST-1120 in

combination with atezolizumab and bevacizumab, and the respective pivotal trials for the
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standard-of-care combination, as well as other approved first-line treatments, sorafenib and

lenvatinib.

Table 1: Efficacy of TPST-1120 Combination Therapy vs. Standard of Care in First-Line

Unresectable HCC

Endpoint
TPST-1120 + Atezolizumab
+ Bevacizumab (Phase
1b/2)

Atezolizumab +
Bevacizumab (IMbrave150)

Confirmed Objective Response

Rate (ORR)
30% 27.3%

Median Progression-Free

Survival (PFS)
7.0 months 6.8 months

Median Overall Survival (OS) 21.0 months 19.2 months

Hazard Ratio (HR) for OS 0.65 0.66 (vs. Sorafenib)

Data for the TPST-1120 combination is from a randomized Phase 1b/2 study. The IMbrave150

trial was a Phase 3 study.

Table 2: Efficacy of Other First-Line Therapies for Unresectable HCC

Endpoint Sorafenib (SHARP Trial) Lenvatinib (REFLECT Trial)

Objective Response Rate

(ORR)
2% 24.1%

Median Progression-Free

Survival (PFS)
5.5 months 7.4 months

Median Overall Survival (OS) 10.7 months 13.6 months

Hazard Ratio (HR) for OS 0.69 (vs. Placebo) 0.92 (vs. Sorafenib)

Table 3: Overview of Key Safety Data (Grade 3/4 Treatment-Related Adverse Events)
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Adverse Event

TPST-1120 +
Atezolizumab
+
Bevacizumab

Atezolizumab
+
Bevacizumab
(IMbrave150)

Sorafenib
(SHARP Trial)

Lenvatinib
(REFLECT
Trial)

Hypertension
Data not

specified
15.2% 4% 23%

Diarrhea
Data not

specified
1.8% 8% 4%

Fatigue
Data not

specified
3.6% 4% 9%

Hand-Foot Skin

Reaction

Data not

specified
<1% 8% 3%

Note: The safety profile for the TPST-1120 combination was reported to be manageable and

consistent with the profiles of atezolizumab and bevacizumab.

Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited in this guide.

TPST-1120 in Combination with Atezolizumab and
Bevacizumab (NCT04524871 - Morpheus-Liver)

Study Design: A Phase 1b/2, open-label, multicenter, randomized umbrella study.

Patient Population: Patients with locally advanced or metastatic hepatocellular carcinoma

(HCC) who have not received prior systemic therapy.[4]

Intervention: Participants were randomized to receive either TPST-1120 (1200 mg orally

once daily on days 1-21 of a 21-day cycle) in combination with atezolizumab (1200 mg IV on

day 1 of each 21-day cycle) and bevacizumab (15 mg/kg IV on day 1 of each 21-day cycle),

or atezolizumab and bevacizumab alone.[5]

Primary Endpoint: Objective Response Rate (ORR).
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Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and Duration

of Response (DOR).[5]

Atezolizumab and Bevacizumab (IMbrave150 -
NCT03434379)

Study Design: A Phase 3, open-label, multicenter, randomized study.[6][7]

Patient Population: Patients with untreated, locally advanced or metastatic HCC. Key

inclusion criteria included Child-Pugh class A liver function and an ECOG performance status

of 0 or 1.[7]

Intervention: Patients were randomized 2:1 to receive either atezolizumab (1200 mg IV every

3 weeks) plus bevacizumab (15 mg/kg IV every 3 weeks) or sorafenib (400 mg orally twice

daily).[7]

Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as

assessed by an independent review facility according to RECIST v1.1.[8]

Sorafenib (SHARP Trial - NCT00105443)
Study Design: A Phase 3, multinational, randomized, double-blind, placebo-controlled trial.[9]

Patient Population: Patients with advanced HCC who had not received prior systemic

therapy and had well-preserved liver function (Child-Pugh A).[9]

Intervention: Patients were randomized to receive either sorafenib (400 mg orally twice daily)

or a matching placebo.[10]

Primary Endpoint: Overall Survival (OS).[9]

Secondary Endpoints: Time to progression.

Lenvatinib (REFLECT Trial - NCT01761266)
Study Design: A Phase 3, multicenter, randomized, open-label, non-inferiority trial.[11]
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Patient Population: Patients with unresectable HCC and no prior systemic therapy. Patients

with ≥50% liver occupation or main portal vein invasion were excluded.[12]

Intervention: Patients were randomized to receive either lenvatinib (12 mg or 8 mg once daily

based on body weight) or sorafenib (400 mg twice daily).[13]

Primary Endpoint: Overall Survival (OS), tested for non-inferiority.[12]

Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate

(ORR), tested for superiority.[12]

Mandatory Visualization
TPST-1120 Mechanism of Action: PPARα Signaling
Pathway Inhibition
TPST-1120 is a selective antagonist of PPARα, a nuclear receptor and transcription factor that

plays a key role in fatty acid oxidation (FAO). In many cancers, including HCC, tumor cells

upregulate FAO to support their rapid growth and proliferation. By inhibiting PPARα, TPST-

1120 disrupts this metabolic pathway, leading to a dual anti-tumor effect: direct inhibition of

tumor cell growth and modulation of the tumor microenvironment to become more favorable for

an anti-cancer immune response.
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Caption: Inhibition of PPARα by TPST-1120 disrupts tumor cell metabolism and reduces

immune suppression.

Experimental Workflow: First-Line HCC Clinical Trial
Design
The following diagram illustrates a generalized workflow for the randomized clinical trials

discussed in this guide, comparing an investigational therapy to the standard of care in
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previously untreated advanced HCC patients.

Generalized First-Line HCC Clinical Trial Workflow
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Caption: A typical randomized controlled trial design for evaluating new first-line therapies in

HCC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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